molecular formula C38H38N4O8 B13145654 Fmoc-D-homoArg(Z)2-OH

Fmoc-D-homoArg(Z)2-OH

Cat. No.: B13145654
M. Wt: 678.7 g/mol
InChI Key: XGFIPUBTTVYBBV-MGBGTMOVSA-N
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Description

Fmoc-D-homoArg(Z)2-OH, also known as N-α-Fmoc-Nω-bis-carbobenzoxy-D-homoarginine, is a derivative of homoarginine. It is commonly used in solid-phase peptide synthesis due to its ability to introduce homoarginine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two carbobenzoxy (Z) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-homoArg(Z)2-OH typically involves the protection of the amino and guanidino groups of homoarginine. The process begins with the protection of the amino group using the Fmoc group. This is followed by the protection of the guanidino group with two carbobenzoxy groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and coupling agents like diisopropylcarbodiimide (DIC) and OxymaPure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-homoArg(Z)2-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and carbobenzoxy groups under basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids during solid-phase peptide synthesis.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides containing homoarginine residues, which are useful in various biological and chemical applications.

Scientific Research Applications

Fmoc-D-homoArg(Z)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Fmoc-D-homoArg(Z)2-OH involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, allowing selective reactions at other functional groups. The carbobenzoxy groups protect the guanidino group, preventing unwanted side reactions. Upon deprotection, the homoarginine residues are available for biological interactions, such as binding to specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-homoArg(Z)2-OH is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The use of two carbobenzoxy groups offers enhanced protection of the guanidino group compared to other derivatives.

Properties

Molecular Formula

C38H38N4O8

Molecular Weight

678.7 g/mol

IUPAC Name

(2R)-6-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C38H38N4O8/c43-34(44)33(40-36(45)50-25-32-30-19-9-7-17-28(30)29-18-8-10-20-31(29)32)21-11-12-22-39-35(41-37(46)48-23-26-13-3-1-4-14-26)42-38(47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2,(H,40,45)(H,43,44)(H2,39,41,42,46,47)/t33-/m1/s1

InChI Key

XGFIPUBTTVYBBV-MGBGTMOVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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